5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine
Overview
Description
5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the 5-position of the pyridine ring and a 4,4-difluoropiperidin-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-chloropyridine and 4,4-difluoropiperidine.
Nucleophilic Substitution: The 4,4-difluoropiperidine undergoes nucleophilic substitution with 2-bromo-5-chloropyridine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures (around 100-120°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and bases such as potassium carbonate or sodium hydride.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases like potassium phosphate. Typical conditions involve the use of solvents like tetrahydrofuran or dimethylformamide at temperatures ranging from 80-120°C.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic or heteroaromatic rings.
Scientific Research Applications
5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Material Science: Its electronic properties are exploited in the design of materials with specific conductive or emissive characteristics.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with a fluorine atom instead of the 4,4-difluoropiperidin-1-yl group.
5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Similar but with a methyl group instead of fluorine atoms on the piperidine ring.
Uniqueness
5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine is unique due to the presence of the 4,4-difluoropiperidin-1-yl group, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-7-8)15-5-3-10(12,13)4-6-15/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFORNXEIPCOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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